Cas no 1579-72-2 (Ethanol, 2,2,2-trifluoro-, benzoate)
Ethanol, 2,2,2-trifluoro-, benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, 2,2,2-trifluoro-, benzoate
- 2,2,2-trifluoroethyl benzoate
- SY319087
- 2,2,2-Trifluoroethylbenzoate
- SCHEMBL1434120
- DTXSID20488285
- 1579-72-2
- MFCD00457366
- benzoic acid 2,2,2-trifluoro-ethyl ester
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- Inchi: 1S/C9H7F3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2
- InChI Key: GMYUKHZXDVBIQE-UHFFFAOYSA-N
- SMILES: FC(COC(C1C=CC=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 204.03981
- Monoisotopic Mass: 204.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Ethanol, 2,2,2-trifluoro-, benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027BBQ-1g |
2,2,2-Trifluoroethylbenzoate |
1579-72-2 | 97% | 1g |
$195.00 | 2024-06-20 | |
| 1PlusChem | 1P027BBQ-5g |
2,2,2-Trifluoroethylbenzoate |
1579-72-2 | 97% | 5g |
$603.00 | 2024-06-20 | |
| 1PlusChem | 1P027BBQ-10g |
2,2,2-Trifluoroethylbenzoate |
1579-72-2 | 97% | 10g |
$943.00 | 2024-06-20 |
Ethanol, 2,2,2-trifluoro-, benzoate Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethanol, 2,2,2-trifluoro-, benzoate
Recent Advances in the Study of Ethanol, 2,2,2-trifluoro-, benzoate (CAS: 1579-72-2) in Chemical and Biomedical Applications
Ethanol, 2,2,2-trifluoro-, benzoate (CAS: 1579-72-2), a fluorinated benzoate ester, has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceutical and biomedical research. This compound, characterized by its trifluoroethanol moiety and benzoate ester linkage, exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug development. Recent studies have explored its utility in various domains, including medicinal chemistry, materials science, and biocatalysis.
One of the key areas of investigation has been the role of Ethanol, 2,2,2-trifluoro-, benzoate as a precursor in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are increasingly important in drug design due to their ability to improve metabolic stability, bioavailability, and binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound in the synthesis of novel fluorinated kinase inhibitors, which showed promising activity against resistant cancer cell lines. The study highlighted the compound's versatility in introducing trifluoroethyl groups into complex molecular frameworks.
In addition to its pharmaceutical applications, Ethanol, 2,2,2-trifluoro-, benzoate has been investigated for its potential in materials science. Researchers have utilized its unique properties to develop advanced polymeric materials with enhanced thermal and chemical resistance. A recent publication in ACS Applied Materials & Interfaces reported the incorporation of this compound into polymer matrices, resulting in materials with improved mechanical strength and hydrophobicity. These findings open new avenues for the development of high-performance coatings and biomedical devices.
Another notable advancement is the exploration of Ethanol, 2,2,2-trifluoro-, benzoate in biocatalysis. Enzymatic transformations involving this compound have been studied to achieve greener and more sustainable synthetic routes. A 2024 study in Biotechnology and Bioengineering showcased the use of engineered lipases to catalyze the transesterification of Ethanol, 2,2,2-trifluoro-, benzoate, yielding high-value fluorinated esters with high enantioselectivity. This approach aligns with the growing demand for environmentally friendly chemical processes.
Despite these promising developments, challenges remain in the large-scale production and application of Ethanol, 2,2,2-trifluoro-, benzoate. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to fully realize its potential. Ongoing research is focused on optimizing synthetic routes and exploring novel applications in drug delivery and diagnostics. Collaborative efforts between academia and industry are expected to drive further innovations in this field.
In conclusion, Ethanol, 2,2,2-trifluoro-, benzoate (CAS: 1579-72-2) represents a versatile and valuable compound with broad applications in chemical and biomedical research. Recent studies have underscored its potential in drug development, materials science, and biocatalysis, paving the way for future breakthroughs. As research continues to unfold, this compound is poised to play a pivotal role in advancing both scientific knowledge and industrial applications.
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